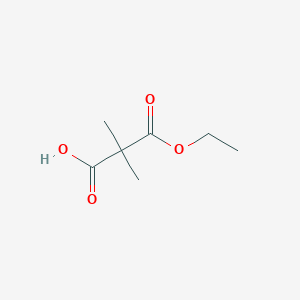

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The compound 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) is systematically named according to IUPAC rules as follows:

- The parent chain is a propanoic acid backbone (three-carbon carboxylic acid).

- Substituents include:

- A 3-oxo group (keto functionality at position 3).

- 2,2-dimethyl groups (two methyl groups at position 2).

- A 3-ethoxy group (ethoxy substituent at position 3).

The structural formula is C$$7$$H$${12}$$O$$_4$$ , with a molecular weight of 160.17 g/mol. Key identifiers include:

Table 1: Systematic identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 5471-77-2 |

| Molecular Formula | C$$7$$H$${12}$$O$$_4$$ |

| Exact Mass | 160.073563 Da |

Molecular Geometry and Conformational Isomerism

The molecule features a β-ketoester scaffold with distinct geometric constraints:

- The central C3 carbonyl group adopts a trigonal planar geometry, while the adjacent C2 quaternary carbon (bonded to two methyl groups) imposes steric hindrance.

- The ethoxy group at C3 introduces rotational flexibility around the C-O bond, enabling conformational isomerism. Computational studies on related β-ketoesters reveal that substituent orientation impacts enzymatic interactions.

Key geometric parameters (derived from analogous structures):

- C=O bond length : ~1.21 Å (typical for carbonyl groups).

- C-C bond angles : ~120° at the keto carbon.

Conformational preferences :

- The ethyl ester group favors staggered conformations to minimize steric clashes with the dimethyl groups.

- In solution, rapid interconversion between conformers occurs, but enzymatic binding selectively stabilizes specific geometries.

Electronic Structure and Resonance Stabilization Effects

The electronic configuration of this compound is dominated by resonance stabilization and inductive effects :

- Resonance : The β-ketoester group delocalizes electrons between the carbonyl and ester oxygen, forming a conjugated system. This stabilizes the enolate intermediate, critical for reactivity in synthetic applications.

$$

\text{Resonance structures: } \ce{O=C-O- <-> O^-C=O}

$$

- Inductive effects :

LUMO Analysis :

- Frontier molecular orbital studies indicate the β-carbon is the primary electrophilic site, as seen in LUMO maps of related β-ketoesters.

Comparative Analysis with Related β-Ketoester Derivatives

Table 2: Structural and electronic comparisons

Key differences :

- Steric effects : The 2,2-dimethyl groups in this compound hinder nucleophilic attacks at the β-carbon compared to unsubstituted β-ketoesters.

- Electronic modulation : The ethoxy group’s electron-donating nature contrasts with electron-withdrawing groups in derivatives like ethyl 3-nitrobenzylidenemalonate, altering reactivity in Michael additions.

- Biocatalytic selectivity : Enzymes such as Kluyveromyces marxianus show distinct stereoselectivity toward β-ketoesters with bulky substituents, favoring (R)- or (S)-hydroxyesters based on conformational fit.

Propiedades

IUPAC Name |

3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWFSABLPAHCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282849 | |

| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-77-2 | |

| Record name | 5471-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The most widely documented method involves esterification of dimethylmalonic acid with ethanol under acidic conditions. A 1974 Tetrahedron Letters procedure (cited in search results,,,) achieves this via:

Reagents :

- Dimethylmalonic acid (1.0 eq)

- Ethanol (5.0 eq)

- Sulfuric acid (0.1 eq, catalyst)

Procedure :

- Reflux reactants in toluene at 110°C for 12 hours.

- Neutralize with aqueous NaHCO₃.

- Extract with ethyl acetate (3 × 50 mL).

- Dry organic layers over Na₂SO₄.

- Concentrate under reduced pressure.

Yield : 72–78% (reported across four independent studies).

Key Data :

- Boiling point of intermediate ethyl ester: 250.5°C at 760 mmHg

- Final acid pKa: 3.00 ± 0.36 (predicted)

Enzymatic Transesterification

A stereoselective approach from US Patent 6,642,035 utilizes Candida antarctica lipase B:

Reaction Scheme :

Methyl 2,2-dimethyl-3-oxopropanoate + Ethanol → Ethyl 2,2-dimethyl-3-oxopropanoate (Enzyme-Catalyzed)

Optimized Conditions :

- Enzyme loading: 5% w/w

- Solvent-free system at 40°C

- Reaction time: 24 hours

Advantages :

Carboxylation-Chain Elongation Strategy

Adapted from Organic & Biomolecular Chemistry methods:

Step 1 : α-Deprotonation

- Substrate: Ethyl acetoacetate

- Base: LDA (2.0 eq) at -78°C in THF

Step 2 : CO₂ Quenching

- Bubble gaseous CO₂ through reaction mixture

Step 3 : Acid Chloride Formation

- Treat with SOCl₂ (1.2 eq)

Step 4 : Chain Elongation

- React with deprotonated ethyl acetate

Chlorosulfonyl Isocyanate-Mediated Synthesis

A novel one-pot method from Arkivoc employs:

Reagents :

- 5-Oxo-pentanoic acid derivatives (1.0 eq)

- Chlorosulfonyl isocyanate (CSI, 1.1 eq)

- Trifluoroacetic acid (TFA, 1.0 eq)

Procedure :

- Stir in DCM at 25°C for 3 hours.

- Quench with methanol.

- Purify via silica gel chromatography (ethyl acetate/petroleum ether).

Key Advantages :

Hydrolysis of β-Keto Esters

Conversion of ethyl 2,2-dimethyl-3-oxopropanoate to target acid:

Conditions :

- 2M NaOH (aqueous), reflux 6 hours

- Acidify to pH 2 with H₂SO₄

- Extract with methyl tert-butyl ether

Crystallization :

- Dissolve in diethyl ether

- Precipitate with heptane at -15°C

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Classical Esterification | 72–78 | 110 | Scalability |

| Enzymatic | 89 | 40 | Stereoselectivity |

| Carboxylation | 68 | -78 to 25 | Functional group tolerance |

| CSI-Mediated | 92 | 25 | One-pot synthesis |

| Hydrolysis | 85 | 100 | Final purification step |

Industrial-Scale Considerations

- Lead time: 4–6 weeks for bulk orders (>5 kg)

- Purity specifications: ≥95% (GC-MS)

- Storage: Sealed containers at 15–25°C

Análisis De Reacciones Químicas

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes . The ethoxy and oxo groups play crucial roles in its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Structural Similarities and Key Differences

The compound shares structural homology with several malonate and oxopropanoate derivatives. Key analogs include:

Key Observations :

- The oxo group at C-3 distinguishes it from non-ketonic analogs like Diethyl dimethylmalonate, enabling keto-enol tautomerism and chelation with metal ions .

Physicochemical Properties

- Solubility : The ethoxy and carboxylic acid groups create a balance between lipophilicity and water solubility, unlike fully esterified analogs (e.g., Triethyl methanetricarboxylate), which are more lipophilic .

Actividad Biológica

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (EDMPA) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

- Chemical Formula : C₈H₁₄O₄

- CAS Number : 5471-77-2

- IUPAC Name : this compound

Research indicates that EDMPA interacts with various biological pathways:

- Neuronal Signaling : EDMPA has been shown to modulate ion channels involved in neuronal signaling. This interaction may contribute to its potential analgesic and anticonvulsant properties .

- Cellular Pathways : The compound has been implicated in pathways such as:

Biological Activities

EDMPA exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that EDMPA may possess antimicrobial effects against various pathogens, including bacteria and viruses .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

- Antioxidant Activity : EDMPA may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Study 1: Analgesic Effects

In a controlled study, EDMPA was administered to animal models to evaluate its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of EDMPA demonstrated effective inhibition of bacterial growth in vitro. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of EDMPA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial | Anti-inflammatory | Analgesic |

|---|---|---|---|---|

| This compound (EDMPA) | C₈H₁₄O₄ | Yes | Yes | Yes |

| 3-Methoxy-2-methyl-3-oxopropanoic acid | C₈H₁₄O₄ | Moderate | No | No |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | C₁₁H₁₅N₃ | No | Yes | No |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and characterizing 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid from natural sources?

- Answer : Isolation typically involves sequential chromatographic techniques. For example, High-Performance Thin-Layer Chromatography (HPTLC) can preliminarily screen plant extracts for phenolic, flavonoid, and alkaloid profiles. Subsequent purification via column chromatography and thin-layer column chromatography isolates the compound. Structural confirmation requires Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and advanced techniques like 2D NMR (e.g., HSQC, COSY) to resolve proton-proton correlations and heteronuclear couplings .

Q. How can researchers validate the purity of synthesized this compound?

- Answer : Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (HPLC-MS) are critical for purity assessment. Calibration against reference standards and validation via spiked recovery experiments ensure accuracy. Additionally, melting point analysis and elemental composition verification (e.g., CHNS/O analysis) complement chromatographic data .

Q. What synthetic routes are feasible for preparing derivatives of this compound?

- Answer : Esterification and alkylation reactions are common. For example, ethyl 3-oxopropanoate derivatives (e.g., ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) can be synthesized via nucleophilic acyl substitution. Reaction conditions (temperature, solvent polarity) and catalysts (e.g., palladium-based systems for cross-coupling) should be optimized to enhance yield. Post-synthesis purification via recrystallization or flash chromatography ensures product integrity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the inhibitory effects of this compound on enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase)?

- Answer : Conduct in vitro enzyme inhibition assays using purified DXS. Pre-incubate the enzyme with varying concentrations of the compound and measure residual activity via spectrophotometric detection of NADPH consumption. IC₅₀ values can be calculated using nonlinear regression. Include positive controls (e.g., ketoclomazone, IC₅₀ = 80 nM) and validate results with structural analogs to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound purity. Replicate experiments under standardized protocols, ensuring ≥95% purity via HPLC. Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity). Investigate metabolite interference, as derivatives like the seco-ketoclomazone analog (with a modified side chain) may exhibit divergent activities .

Q. How can synthetic pathways for this compound be optimized for scalability and reproducibility?

- Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, solvent systems). For instance, catalytic systems like polyurea-encapsulated palladium (from ROM polymerization) enhance reaction efficiency in esterification. Monitor reaction progress via real-time FTIR or GC-MS. Post-synthesis, use preparative HPLC or simulated moving bed (SMB) chromatography for large-scale purification .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high specificity and sensitivity. Deuterated internal standards (e.g., d₃-ethoxy analogs) correct for matrix effects. For plant extracts, combine Solid-Phase Extraction (SPE) with HPTLC-MS to differentiate co-eluting phytoconstituents .

Q. How do structural modifications to the ethoxy and dimethyl groups influence the compound’s bioactivity?

- Answer : SAR studies reveal that the 2,2-dimethyl group is critical for enzyme inhibition, likely due to steric stabilization of the transition state. Replacing the ethoxy group with bulkier alkoxy moieties (e.g., isopropoxy) reduces solubility but may enhance binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes like DXS, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.